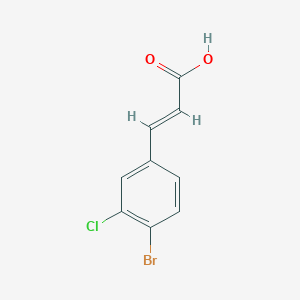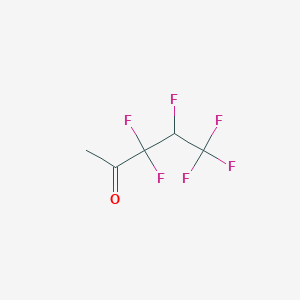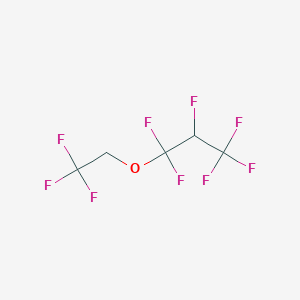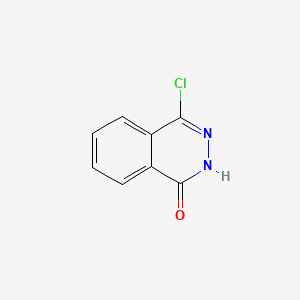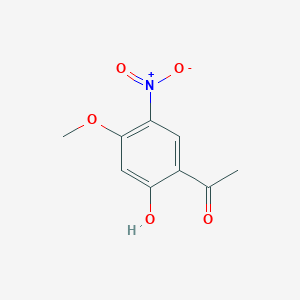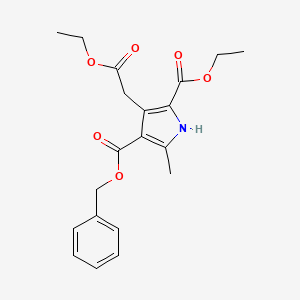![molecular formula C8H8O3 B1333388 苯并[d][1,3]二氧戊环-4-基甲醇 CAS No. 769-30-2](/img/structure/B1333388.png)
苯并[d][1,3]二氧戊环-4-基甲醇
描述
Benzo[d][1,3]dioxol-4-ylmethanol, also known as 1,3-benzodioxol-4-ylmethanol, is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,3-benzodioxole, featuring a methanol group attached to the benzene ring.
科学研究应用
Benzo[d][1,3]dioxol-4-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of Benzo[d][1,3]dioxol-4-ylmethanol exhibit promising therapeutic effects, making it a candidate for drug development.
作用机制
Target of Action
Benzo[d][1,3]dioxol-4-ylmethanol primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Benzo[d][1,3]dioxol-4-ylmethanol interacts with its targets, the microtubules, by modulating their assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction results in a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Benzo[d][1,3]dioxol-4-ylmethanol is the cell cycle, specifically the mitotic phase . By disrupting microtubule dynamics, the compound prevents the normal progression of mitosis, leading to cell cycle arrest and ultimately, cell death .
Result of Action
The molecular and cellular effects of Benzo[d][1,3]dioxol-4-ylmethanol’s action primarily involve the induction of cell apoptosis . This is a result of the compound’s interaction with microtubules and its subsequent disruption of the cell cycle .
准备方法
Synthetic Routes and Reaction Conditions: Benzo[d][1,3]dioxol-4-ylmethanol can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of Benzo[d][1,3]dioxol-4-ylmethanol may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions: Benzo[d][1,3]dioxol-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanol group and the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the methanol group to a methyl group.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where reagents like halogens or nitro groups are introduced to the aromatic ring under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce methyl-substituted benzodioxoles .
相似化合物的比较
1,3-Benzodioxole: The parent compound of Benzo[d][1,3]dioxol-4-ylmethanol, lacking the methanol group.
Benzo[d][1,3]dioxol-5-ylmethylamine: A derivative with an amine group instead of a methanol group.
Benzo[d][1,3]dioxol-4-carboxylic acid: A carboxylic acid derivative of 1,3-benzodioxole.
Uniqueness: Benzo[d][1,3]dioxol-4-ylmethanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1,3-benzodioxol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMMPXFVAHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379873 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-30-2 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxaindan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
